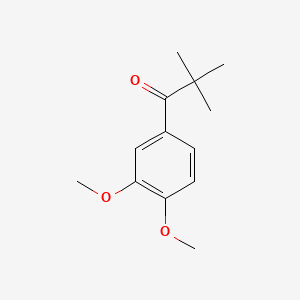

tert-BUTYROPHENONE, 3',4'-DIMETHOXY-

説明

Contextual Significance of Aryl Ketones and Dimethoxy-Substituted Aromatic Systems in Organic Chemistry

Aryl ketones represent a fundamental class of organic compounds characterized by a carbonyl group linked to an aromatic ring and an alkyl or aryl group. fiveable.menumberanalytics.com Their significance in organic chemistry is extensive, primarily due to their role as versatile intermediates in the synthesis of more complex molecules. numberanalytics.com They are foundational in the production of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me The synthesis of aryl ketones is a well-established area of organic chemistry, with methods like the Friedel-Crafts acylation being a classic approach. fiveable.meresearchgate.net Modern techniques also involve palladium-catalyzed cross-coupling reactions of aryl boronic acids with acyl chlorides or nitriles, showcasing the ongoing evolution of synthetic methodologies. organic-chemistry.org

The reactivity of the ketone group allows for a wide range of transformations. For instance, the reduction of aryl ketones can yield secondary alcohols or alkanes, which are themselves important synthetic precursors. fiveable.me Furthermore, the presence of both an aromatic ring and a carbonyl group allows for various functionalization reactions, including halogenation, nitration, and Grignard reactions, expanding their utility. fiveable.me Transition metal-catalyzed reactions can even achieve the cleavage of the Ar-C(O) bond, enabling the reconstruction of molecular skeletons to form long-chain ketones and aldehydes, which are valuable building blocks. nih.gov

The dimethoxy-substituted aromatic system, specifically the 1,2-dimethoxybenzene (B1683551) or veratrole moiety present in the target compound, imparts distinct electronic and physicochemical properties. Methoxy (B1213986) groups are electron-donating, which influences the reactivity of the aromatic ring in electrophilic substitution reactions. In medicinal chemistry, the inclusion of methoxy groups is a common strategy to modulate a molecule's properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net These groups can enhance ligand-target binding through specific interactions and can influence bioavailability. researchgate.netjocpr.com Dimethoxybenzene derivatives are studied for a wide range of potential applications, serving as key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents. nih.gov

Scope and Objectives of Academic Inquiry into tert-BUTYROPHENONE, 3',4'-DIMETHOXY-

Academic inquiry into a specific molecule like tert-butyrophenone, 3',4'-dimethoxy- is driven by its potential as a building block and a probe for chemical principles. The combination of its structural features—the sterically hindered tert-butyl group, the reactive ketone, and the electronically rich dimethoxy-phenyl ring—makes it a target for several research objectives.

A primary objective is its use as an intermediate in organic synthesis. The dimethoxyphenyl group is a common feature in many biologically active natural products and synthetic drugs. nih.govnih.gov Therefore, developing and understanding reactions involving this compound can provide pathways to novel, more complex molecules with potential pharmaceutical applications. Researchers may investigate its utility in late-stage functionalization, a process where a complex molecule is modified in the final steps of its synthesis. nih.gov

Another scope of inquiry involves studying reaction mechanisms. The tert-butyl group provides significant steric hindrance around the carbonyl group, which can influence the regioselectivity and stereoselectivity of reactions. Comparing the reactivity of this ketone to less hindered analogues (like 3',4'-dimethoxypropiophenone) allows chemists to probe the electronic and steric effects that govern reaction outcomes.

Furthermore, the compound serves as a substrate for developing new synthetic methods. For example, novel catalytic systems for acylation, reduction, or C-C bond-forming reactions could be tested on this molecule to demonstrate their efficiency, functional group tolerance, and scope. organic-chemistry.org The data gathered from such studies, including crystallographic and spectroscopic analysis, provides fundamental insights into molecular geometry, intermolecular interactions, and electronic properties, which are crucial for predicting physicochemical characteristics and potential applications in materials science and pharmaceuticals. nih.gov

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 223.13288 | 148.8 |

| [M+Na]+ | 245.11482 | 156.9 |

| [M-H]- | 221.11832 | 153.0 |

| [M+NH4]+ | 240.15942 | 167.9 |

This table presents predicted collision cross section values calculated using CCSbase. uni.lu

Structure

3D Structure

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)12(14)9-6-7-10(15-4)11(8-9)16-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKGAZCLZFWBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184410 | |

| Record name | tert-Butyrophenone, 3',4'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30314-46-6 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30314-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyrophenone, 3',4'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030314466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyrophenone, 3',4'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of Tert Butyrophenone, 3 ,4 Dimethoxy

Established Synthetic Routes to the tert-BUTYROPHENONE Skeleton

The construction of the tert-butyrophenone framework, specifically with the 3,4-dimethoxy substitution pattern, relies on foundational reactions in organic chemistry, beginning with the synthesis of its essential precursors.

Precursor Synthesis Strategies (e.g., 3,4-Dimethoxyphenol (B20763), Veratraldehyde Derivatives)

The primary aromatic starting material for the synthesis of tert-butyrophenone, 3',4'-dimethoxy- is veratrole (1,2-dimethoxybenzene), which is derived from precursors like veratraldehyde and 3,4-dimethoxyphenol.

Veratraldehyde (3,4-Dimethoxybenzaldehyde): A crucial intermediate, veratraldehyde is frequently synthesized from the more readily available vanillin (B372448). wikipedia.orgmasterorganicchemistry.com A common method involves the methylation of vanillin using reagents like dimethyl sulfate (B86663) in the presence of a base. libretexts.orgchemistrysteps.comnih.gov For instance, vanillin can be heated with potassium hydroxide (B78521), followed by the addition of methyl sulfate, to produce veratraldehyde in high yields (92-95%). chemistrysteps.com Other synthetic routes include the oxidation of vanillin with potassium dichromate and Lewis acids. wikipedia.org Veratraldehyde serves not only as a precursor in its own right but also as a key starting material for other derivatives used in complex syntheses. masterorganicchemistry.comlibretexts.org

3,4-Dimethoxyphenol: This compound can be synthesized from veratraldehyde. One method involves the Baeyer-Villiger oxidation of veratraldehyde using peracetic acid in glacial acetic acid, followed by hydrolysis of the resulting formate (B1220265) ester with potassium hydroxide to yield 3,4-dimethoxyphenol. acs.org An alternative approach uses hydrogen peroxide and p-toluenesulphonic acid in methanol. acs.org 3,4-Dimethoxyphenol is also a commercially available reagent used in the synthesis of various complex molecules. wikipedia.orggoogle.compearson.com

Below is a table summarizing the properties of these key precursors.

| Precursor Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass | Appearance | Melting Point (°C) |

| Veratraldehyde | 3,4-Dimethoxybenzaldehyde | 120-14-9 | C₉H₁₀O₃ | 166.176 g/mol | Peach colored crystals | 40-43 |

| 3,4-Dimethoxyphenol | 3,4-Dimethoxyphenol | 2033-89-8 | C₈H₁₀O₃ | 154.16 g/mol | Yellow crystalline solid | 78-80 |

Carbon-Carbon Bond Forming Reactions in Butyrophenone (B1668137) Synthesis (e.g., Friedel-Crafts Acylations, Grignard Reactions, Related Carbonyl Additions)

The central carbon-carbon bond formation to create the butyrophenone structure is typically achieved through electrophilic aromatic substitution or nucleophilic addition reactions.

Friedel-Crafts Acylation: This is one of the most direct methods for synthesizing aromatic ketones. rsc.org The reaction involves the acylation of an aromatic ring, in this case, veratrole (1,2-dimethoxybenzene), with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of tert-butyrophenone, 3',4'-dimethoxy-, the logical acylating agent would be pivaloyl chloride ((CH₃)₃CCOCl).

However, a significant challenge arises with pivaloyl chloride. The tertiary acylium cation formed as an intermediate is prone to decarbonylation (loss of a carbon monoxide molecule) to form the highly stable tert-butyl carbocation. This can lead to an anomalous Friedel-Crafts alkylation, resulting in the formation of tert-butylbenzene (B1681246) derivatives instead of the desired acylated product. This instability makes direct acylation with pivaloyl chloride a potentially low-yielding or unsuccessful route.

Grignard Reactions: As a versatile method for carbon-carbon bond formation, the Grignard reaction offers a robust alternative. Two primary pathways can be envisioned:

Preparation of a Grignard reagent from a halogenated veratrole (e.g., 4-bromo-1,2-dimethoxybenzene) followed by reaction with pivaloyl chloride. This reaction would form the ketone directly.

Reaction of a pivaloyl Grignard reagent (tert-butylmagnesium halide) with veratraldehyde. This would produce a secondary alcohol, which would then require a subsequent oxidation step (e.g., using PCC or a Swern oxidation) to yield the target ketone, tert-butyrophenone, 3',4'-dimethoxy-.

Grignard reagents can also react with nitriles to form ketones after hydrolysis, providing another potential synthetic route. For example, reacting a tert-butyl Grignard reagent with 3,4-dimethoxybenzonitrile (B145638) would yield the desired product.

Optimization of Reaction Conditions and Catalytic Systems

Optimizing the conditions for the synthesis of butyrophenones, particularly via the Friedel-Crafts pathway, is critical for maximizing yield and selectivity.

Catalyst Selection: The choice of Lewis acid is paramount in Friedel-Crafts acylation.

Aluminum chloride (AlCl₃) is a strong and common catalyst but can be required in stoichiometric amounts due to complexation with the product ketone. rsc.org

Ferric chloride (FeCl₃) is a milder and more cost-effective alternative.

Boron trifluoride (BF₃) is useful for reactions requiring higher selectivity.

Modern approaches focus on greener, reusable catalysts. Solid acid catalysts, such as zeolites, clays, and heteropoly acids, have been explored to facilitate easier separation and reduce waste. rsc.org Ionic liquids have also been used as both solvent and catalyst systems, offering high thermal stability and versatility.

Reaction Parameters: Key parameters that are often optimized include reaction temperature, time, catalyst loading, and the molar ratio of reactants. For instance, in the acylation of veratrole, increasing the catalyst amount generally increases the yield up to an optimal point. Higher temperatures can accelerate the reaction but may also promote side reactions, whereas lower temperatures can enhance selectivity.

The table below summarizes various catalytic systems used in Friedel-Crafts acylations.

| Catalyst System | Type | Advantages | Common Substrates |

| AlCl₃ / FeCl₃ | Homogeneous Lewis Acid | High reactivity, well-established | Electron-rich aromatics (e.g., anisole, veratrole) |

| Solid Acid Catalysts (e.g., Zeolites, Clays) | Heterogeneous | Reusable, environmentally friendly, easy separation | Toluene, Anisole, Veratrole |

| Ionic Liquids (e.g., Chloroaluminates) | Homogeneous/Solvent | High thermal stability, tunable properties | Benzene (B151609) derivatives |

Derivatization Strategies for Analogues of tert-BUTYROPHENONE, 3',4'-DIMETHOXY-

Once the core skeleton is synthesized, further modifications can be made to generate a library of analogues.

Introduction of Varied Alkyl and Aromatic Substituents

The butyrophenone scaffold allows for the introduction of diverse functional groups. While specific derivatization of tert-butyrophenone, 3',4'-dimethoxy- is not extensively documented in the provided search results, general principles of organic synthesis can be applied. For example, other butyrophenone derivatives have been synthesized with various amine fragments attached to the core structure to explore their biological activities. Functional groups such as esters, aryl halides, and heterocycles can be incorporated into precursors (like the aromatic aldehyde) before the key carbon-carbon bond-forming step.

Chemical Modification of Methoxy (B1213986) Groups

The two methoxy groups on the aromatic ring are key sites for chemical modification, primarily through ether cleavage to produce the corresponding hydroxylated derivatives.

Selective Demethylation: The two methoxy groups are not chemically equivalent. The group at the 4-position (para to the carbonyl) is more susceptible to cleavage than the one at the 3-position (meta to the carbonyl). This regioselectivity has been observed in related 3,4-dimethoxy aromatic ketones. acs.org Reagents like aluminum halides (AlCl₃, AlBr₃), often in combination with a soft nucleophile like ethanethiol, are effective for this transformation, even in the presence of a ketone group. Using an excess of an aluminum halide in an organic solvent can selectively cleave the p-methoxy group in diaryl ketones.

General Ether Cleavage: Strong protic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), are standard reagents for cleaving aryl alkyl ethers. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (Sₙ2 reaction). libretexts.orgchemistrysteps.com The bond between the aromatic ring and the oxygen is not cleaved because nucleophilic attack on an sp²-hybridized carbon is unfavorable. libretexts.org This process converts the methoxy groups into phenolic hydroxyl groups, which can serve as handles for further functionalization. Biocatalytic methods using specific enzymes have also been developed for the selective demethylation of aryl methyl ethers. nih.gov

Synthesis of Related Heterocyclic Scaffolds Utilizing Butyrophenone Moieties

The carbonyl group and the activated aromatic ring of tert-BUTYROPHENONE, 3',4'-DIMETHOXY- (1) provide reactive sites for the construction of various heterocyclic systems. General synthetic strategies applicable to ketones can be effectively employed to transform this butyrophenone derivative into valuable isoxazole (B147169), pyrimidine, and quinoline (B57606) scaffolds.

A common approach to synthesizing isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov Alternatively, isoxazoles can be formed through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. organic-chemistry.orgresearchgate.net For instance, tert-BUTYROPHENONE, 3',4'-DIMETHOXY- can be first converted to a chalcone (B49325) derivative (2) via a Claisen-Schmidt condensation with an appropriate aldehyde. scielo.brresearchgate.netpropulsiontechjournal.comresearchgate.net Subsequent reaction of this α,β-unsaturated ketone with hydroxylamine hydrochloride can lead to the formation of the corresponding isoxazole (3). nih.govderpharmachemica.com The reaction typically proceeds in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. nih.gov

Pyrimidines , another important class of heterocycles, can also be synthesized from butyrophenone precursors. One established method is the Biginelli reaction, or similar multicomponent reactions, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. rsc.org A more direct route starting from tert-BUTYROPHENONE, 3',4'-DIMETHOXY- would be its conversion to a chalcone, which can then undergo cyclocondensation with a suitable amidine or guanidine (B92328) derivative to yield a dihydropyrimidine. nih.gov These can be subsequently oxidized to the aromatic pyrimidine.

The synthesis of quinolines can be achieved through various methods, including the Povarov reaction, which is a [4+2] cycloaddition between an aniline, an aldehyde, and an alkene. purdue.edu A relevant example is the synthesis of a 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, which utilizes a dimethoxyphenyl-containing starting material in a three-component Povarov reaction. mdpi.com This suggests that tert-BUTYROPHENONE, 3',4'-DIMETHOXY- could be a precursor to quinoline derivatives, potentially after transformation into a suitable enol ether or enamine to react with anilines and aldehydes.

Table 1: Representative Synthetic Routes to Heterocycles from Butyrophenone Derivatives

| Heterocycle | Starting Material from Butyrophenone | Key Reaction Type | Typical Reagents & Conditions |

| Isoxazole | Chalcone derivative | Cyclocondensation | Hydroxylamine hydrochloride, KOH, Ethanol, Reflux nih.gov |

| Pyrimidine | Chalcone derivative | Cyclocondensation | Guanidine/Amidine, Base, Solvent nih.gov |

| Quinoline | Enol ether/Enamine derivative | Povarov Reaction | Aniline, Aldehyde, Lewis Acid Catalyst purdue.edumdpi.com |

Green Chemistry Principles in tert-BUTYROPHENONE Synthesis

The synthesis of tert-BUTYROPHENONE, 3',4'-DIMETHOXY- typically involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with pivaloyl chloride. organic-chemistry.orgrsc.orgmasterorganicchemistry.comsavemyexams.com Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant amounts of hazardous waste. researchgate.netchemijournal.com The application of green chemistry principles aims to mitigate these environmental concerns by developing more benign and efficient synthetic protocols. nih.gov

Development of Environmentally Benign Synthetic Protocols

A key focus in greening the synthesis of tert-BUTYROPHENONE, 3',4'-DIMETHOXY- is the replacement of conventional Lewis acids with solid acid catalysts. nih.gov These heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, potential for recycling and reuse, and reduced corrosion and waste generation. chemijournal.com

Various solid acid catalysts have been explored for the acylation of veratrole, a crucial step in the synthesis of the target compound. researchgate.netchemijournal.com These include:

Zeolites: Large-pore zeolites can facilitate the diffusion of reactants and products, though their performance can be influenced by particle size. researchgate.net

Supported Heteropoly Acids: Tungstophosphoric acid supported on materials like K-10 clay has shown high conversion rates and selectivity under solvent-free conditions. researchgate.net

Binary Metal Oxides: Catalysts such as TiO₂-SnOₓ solid solutions have demonstrated high efficiency and stability in the Friedel-Crafts acylation of veratrole. researchgate.net

Solvent-free reaction conditions represent another significant advancement in the green synthesis of butyrophenones. researchgate.netchemijournal.com By using one of the reactants, such as veratrole, as the solvent, the need for additional, often volatile and toxic, organic solvents is eliminated. chemijournal.com Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and improved yields. nih.gov

Table 2: Comparison of Catalysts for Friedel-Crafts Acylation of Veratrole

| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |

| Cs-DTP/K-10 | Benzoic anhydride (B1165640), 90°C, 2h, solvent-free | 89.3 | 100 | researchgate.net |

| 0.1TiO₂-SnOₓ | 4-Chlorobenzoyl chloride | 74 | 97 | researchgate.net |

| ZrPW, TiPW, SnPW, etc. | Acetyl chloride, 130°C, 5h, solvent-free | High yields reported | High selectivity for para-product | chemijournal.com |

Evaluation of Atom Economy and Sustainability Metrics

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.com The formula for atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 youtube.com

For the synthesis of tert-BUTYROPHENONE, 3',4'-DIMETHOXY- from veratrole and pivaloyl chloride using a catalyst like AlCl₃, the reaction is:

C₈H₁₀O₂ (Veratrole) + C₅H₉ClO (Pivaloyl Chloride) → C₁₂H₁₆O₃ (tert-BUTYROPHENONE, 3',4'-DIMETHOXY-) + HCl

Molecular Weight of Veratrole = 138.16 g/mol

Molecular Weight of Pivaloyl Chloride = 120.58 g/mol

Molecular Weight of tert-BUTYROPHENONE, 3',4'-DIMETHOXY- = 208.25 g/mol

Molecular Weight of HCl = 36.46 g/mol

The atom economy for this reaction is:

Atom Economy (%) = (208.25 / (138.16 + 120.58)) x 100 = 80.5%

This calculation does not include the catalyst, which is used in stoichiometric amounts in the traditional method and generates significant waste during workup. youtube.com

The Environmental Factor (E-factor) is another green chemistry metric that quantifies the amount of waste produced relative to the desired product. It is calculated as:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates a greener process. The traditional Friedel-Crafts acylation has a high E-factor due to the large amount of AlCl₃ used and the aqueous waste generated during its quenching and removal. The use of recyclable solid acid catalysts and solvent-free conditions significantly reduces the E-factor, moving the synthesis towards a more sustainable pathway. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Tert Butyrophenone, 3 ,4 Dimethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR, along with multi-dimensional techniques, provide a complete picture of the atomic framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their nature (e.g., carbonyl, aromatic, aliphatic).

For tert-butyrophenone, 3',4'-dimethoxy-, the expected proton signals are a sharp singlet for the nine equivalent protons of the tert-butyl group, two distinct singlets for the two non-equivalent methoxy (B1213986) groups, and a characteristic three-proton pattern for the aromatic ring.

The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon, the quaternary and methyl carbons of the tert-butyl group, the two methoxy carbons, and the six carbons of the aromatic ring, with their chemical shifts influenced by the attached functional groups.

Table 1: Predicted ¹H NMR Data for tert-BUTYROPHENONE, 3',4'-DIMETHOXY- (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.65 | dd (J ≈ 8.5, 2.0 Hz) | 1H | H-6' |

| ~7.55 | d (J ≈ 2.0 Hz) | 1H | H-2' |

| ~6.90 | d (J ≈ 8.5 Hz) | 1H | H-5' |

| ~3.94 | s | 3H | OCH₃ |

| ~3.92 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Data for tert-BUTYROPHENONE, 3',4'-DIMETHOXY- (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~200.0 | C=O |

| ~153.0 | C-4' |

| ~149.0 | C-3' |

| ~130.0 | C-1' |

| ~124.0 | C-6' |

| ~110.0 | C-5' |

| ~109.5 | C-2' |

| ~56.0 | OCH₃ |

| ~55.9 | OCH₃ |

| ~44.0 | C (CH₃)₃ |

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this molecule, it would confirm the coupling between the aromatic protons H-5' and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. It would definitively link the proton signals in the aromatic region to their corresponding carbon signals and confirm the assignments for the methoxy and tert-butyl groups.

Protons of the tert-butyl group to the carbonyl carbon (C=O) and the quaternary carbon of the tert-butyl group.

Protons of the methoxy groups to their respective aromatic carbons (C-3' and C-4').

Aromatic proton H-2' to carbons C-4', C-6', and the carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy probes the molecular vibrations of functional groups. IR and Raman spectra are often complementary and provide a characteristic fingerprint for a molecule.

The IR spectrum of tert-butyrophenone, 3',4'-dimethoxy- is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. Other significant bands arise from C-H stretching of the aliphatic and aromatic groups, C-O stretching of the ether linkages, and aromatic C=C bending. researchgate.net Raman spectroscopy would also clearly show these functional groups, with the symmetric vibrations and non-polar bonds often giving stronger signals. researchgate.net

Table 3: Key IR and Raman Vibrational Frequencies for tert-BUTYROPHENONE, 3',4'-DIMETHOXY-

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) |

|---|---|---|---|

| 3000-2850 | C-H Stretch | tert-Butyl, Methoxy | Medium-Strong |

| ~1675 | C=O Stretch | Ketone | Strong |

| ~1600, ~1515 | C=C Stretch | Aromatic Ring | Medium-Variable |

| ~1270, ~1025 | C-O Stretch | Aryl Ether | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like tert-butyrophenone, 3',4'-dimethoxy- exhibit characteristic absorption bands due to π → π* and n → π* transitions. The dimethoxy substitution on the aromatic ring acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption maxima compared to the unsubstituted butyrophenone (B1668137).

Table 4: Expected UV-Vis Absorption Data for tert-BUTYROPHENONE, 3',4'-DIMETHOXY- (in Ethanol)

| Transition | Approx. λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* | ~230, ~275, ~305 | Dimethoxybenzoyl |

Fluorescence properties are generally not prominent for simple aromatic ketones due to efficient intersystem crossing from the excited singlet state to the triplet state. Therefore, significant fluorescence is not expected for this compound under normal conditions.

Mass Spectrometry (MS) for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and crucial information about the molecule's structure based on its fragmentation pattern. miamioh.edu

For tert-butyrophenone, 3',4'-dimethoxy-, the molecular ion (M⁺•) would be observed at m/z 222. The primary fragmentation pathway under Electron Ionization (EI) is expected to be α-cleavage, which is the cleavage of the bond between the carbonyl group and the tert-butyl group. This results in the loss of a tert-butyl radical (•C(CH₃)₃, 57 u) and the formation of a very stable 3,4-dimethoxybenzoyl cation, which would likely be the base peak in the spectrum. nih.gov

Table 5: Predicted Key Mass Spectrometry Fragments for tert-BUTYROPHENONE, 3',4'-DIMETHOXY-

| m/z | Proposed Ion | Formula | Notes |

|---|---|---|---|

| 222 | [M]⁺• | [C₁₃H₁₈O₃]⁺• | Molecular Ion |

| 165 | [M - C₄H₉]⁺ | [C₉H₉O₃]⁺ | Base Peak; Loss of tert-butyl radical via α-cleavage |

| 137 | [C₈H₉O₂]⁺ | [C₈H₉O₂]⁺ | Loss of CO from the m/z 165 fragment |

HRMS provides highly accurate mass measurements, allowing for the determination of an unambiguous elemental formula for the molecular ion and its fragments. d-nb.info This technique is essential for confirming the identity of a compound and distinguishing it from isomers. For tert-butyrophenone, 3',4'-dimethoxy-, HRMS would confirm the elemental composition of C₁₃H₁₈O₃. uni.lu In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. nih.gov

Table 6: Predicted HRMS Data for tert-BUTYROPHENONE, 3',4'-DIMETHOXY-

| Adduct | Ion Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₃H₁₈O₃ | 222.12560 |

| [M+H]⁺ | C₁₃H₁₉O₃⁺ | 223.13287 uni.lu |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about a molecule's fragmentation pathways. For tert-Butyrophenone, 3',4'-dimethoxy- (molecular weight: 222.28 g/mol ), collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ (m/z 223.13) would induce cleavage at the most labile bonds, yielding a series of characteristic product ions.

The fragmentation pattern is dominated by cleavages adjacent to the carbonyl group and within the dimethoxy-substituted phenyl ring. A primary fragmentation event is the α-cleavage, leading to the loss of the tert-butyl group. This process results in the formation of a highly stable 3,4-dimethoxybenzoyl cation. Further fragmentation can occur through the neutral loss of small molecules like carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) from the methoxy groups.

While specific experimental MS/MS data for this exact compound is not widely published, the fragmentation can be predicted based on the well-understood behavior of butyrophenones and related substituted cathinones. nih.govnih.gov The core structure, a substituted aryl ketone, suggests specific fragmentation pathways. mdpi.com For instance, the fragmentation of butyrophenone itself is known to involve α-cleavage and McLafferty rearrangement. nih.gov In analogous 3,4-disubstituted arylalkylamines, characteristic ions corresponding to the substituted benzoyl moiety are consistently observed. researchgate.net

Table 1: Predicted Major Product Ions in MS/MS of [tert-Butyrophenone, 3',4'-dimethoxy- + H]⁺

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 223.13 | 165.05 | C₄H₈ (56.06 Da) | Loss of tert-butyl radical via α-cleavage |

| 223.13 | 193.12 | CH₂O (30.01 Da) | Loss of formaldehyde from a methoxy group |

| 165.05 | 137.06 | CO (27.99 Da) | Loss of carbon monoxide from the benzoyl cation |

This interactive table outlines the primary fragmentation pathways expected for tert-Butyrophenone, 3',4'-dimethoxy- during tandem mass spectrometry analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous data on molecular conformation, geometry, and intermolecular interactions. nih.gov While a specific crystal structure determination for tert-Butyrophenone, 3',4'-dimethoxy- is not publicly available, its solid-state characteristics can be inferred from high-resolution crystallographic studies of structurally similar compounds, such as 4-tert-butyl-γ-chlorobutyrophenone and various 3,4-dimethoxy-substituted phenyl derivatives. researchgate.netresearchgate.net

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The 3,4-dimethoxyphenyl ring is expected to be largely planar. The orientation of the two methoxy groups relative to the phenyl ring is a key conformational feature. In related structures like 3,4-dimethoxychalcone (B600365), the methoxy groups are nearly coplanar with the benzene (B151609) ring to which they are attached. researchgate.net

The conformation of the acyl chain, specifically the torsion angle between the plane of the phenyl ring and the carbonyl group, is critical. Steric hindrance from the bulky tert-butyl group would likely cause a significant twist between the phenyl ring and the carbonyl plane. In the related 4-tert-butyl-γ-chlorobutyrophenone, the molecule exhibits specific symmetry in its crystalline form. researchgate.net The geometry around the sp² hybridized carbonyl carbon would be trigonal planar, while the tert-butyl group would maintain its tetrahedral geometry.

Table 2: Crystallographic Data of Structurally Related Compounds

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxychalcone | Orthorhombic | Fdd2 | Dihedral angle between benzene rings is 25.75°. researchgate.net | researchgate.net |

| 4-tert-Butyl-γ-chlorobutyrophenone | Monoclinic | P2₁/m | Molecule possesses Cₛ symmetry. researchgate.net | researchgate.net |

This interactive table presents crystallographic data from compounds structurally analogous to tert-Butyrophenone, 3',4'-dimethoxy-, providing insight into its likely solid-state geometry.

The packing of molecules within the crystal lattice is governed by a network of non-covalent intermolecular interactions. For tert-Butyrophenone, 3',4'-dimethoxy-, which lacks strong hydrogen bond donors, the crystal packing would be primarily stabilized by weaker forces. These include van der Waals forces, dipole-dipole interactions arising from the polar carbonyl and ether groups, and potential C-H···O and C-H···π interactions. researchgate.netnih.gov

Analysis of related crystal structures provides a model for these interactions. For example, in the crystal structure of 4-tert-butyl-γ-chlorobutyrophenone, molecules are stacked and stabilized by C-H···π interactions between the hydrogen atoms of one molecule and the aromatic ring of a neighboring molecule. researchgate.net Similarly, the crystal packing of 3,4-dimethoxychalcone is stabilized by C—H⋯π interactions. researchgate.net In the crystal of 3,4-dimethoxyphenol (B20763), O-H···O hydrogen bonds involving both the 3- and 4-position methoxy groups form distinct chains. nih.gov It is therefore highly probable that the crystal lattice of tert-Butyrophenone, 3',4'-dimethoxy- would feature a complex three-dimensional network where C-H bonds from the tert-butyl and aromatic groups act as weak donors to the oxygen atoms of the carbonyl and methoxy groups, as well as to the π-system of the aromatic ring of adjacent molecules. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| tert-BUTYROPHENONE, 3',4'-DIMETHOXY- |

| Butyrophenone |

| 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one |

| 4-tert-butyl-γ-chlorobutyrophenone |

| 3,4-dimethoxychalcone |

Reaction Mechanisms and Photochemistry of Tert Butyrophenone, 3 ,4 Dimethoxy

Photochemical Reaction Pathways and Excited State Dynamics

The photochemistry of aryl ketones is largely dictated by the nature of their lowest excited triplet states. For ketones with a γ-hydrogen, the Norrish Type II reaction is a predominant pathway. wikipedia.orgnumberanalytics.comlibretexts.org

Upon absorption of light, tert-butyrophenone, 3',4'-dimethoxy- is excited from its ground state (S₀) to a singlet excited state (S₁). Through a rapid process known as intersystem crossing, it transitions to the more stable triplet excited state (T₁). beilstein-journals.org It is from this T₁ state that the characteristic Norrish Type II reaction proceeds. This reaction is initiated by an intramolecular hydrogen atom transfer (HAT) from the γ-carbon of the tert-butyl group to the excited carbonyl oxygen. wikipedia.orgresearchgate.net This transfer is facilitated by a six-membered ring-like transition state, leading to the formation of a 1,4-biradical intermediate.

The presence of electron-donating methoxy (B1213986) groups on the aromatic ring can influence the energy and reactivity of the excited state. For instance, in related p-methoxy substituted propiophenones, the triplet lifetimes are significantly affected by the substitution pattern, which in turn impacts the efficiency of intramolecular quenching processes. cdnsciencepub.com

The primary photochemical products resulting from the Norrish Type II reaction are typically an alkene (in this case, isobutylene) and an enol, which subsequently tautomerizes to the corresponding ketone (3',4'-dimethoxyacetophenone). wikipedia.orgresearchgate.net An alternative pathway for the 1,4-biradical is the Yang cyclization, which results in the formation of a cyclobutanol (B46151) derivative. wikipedia.org However, for ketones with a tertiary γ-hydrogen, fragmentation is often the major pathway.

The 1,4-biradical formed from tert-butyrophenone, 3',4'-dimethoxy- is a key transient species that dictates the final product distribution. The lifetime of this biradical is a critical factor; longer-lived biradicals may have a higher probability of undergoing cyclization. However, the stability of the potential fragmentation products, a stable alkene (isobutylene) and a resonance-stabilized enol, favors the cleavage pathway.

The reactivity of the biradical is a competition between fragmentation (cleavage) and intramolecular combination (cyclization). The conformation of the biradical plays a crucial role in determining the outcome. For fragmentation to occur, the Cα-Cβ bond must align with the p-orbitals of the radical centers.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific event for each photon absorbed. iupac.orgatto-tec.com The determination of quantum yields for the Norrish Type II reaction of tert-butyrophenone, 3',4'-dimethoxy- would involve careful actinometry and product quantification.

Although a specific quantum yield for tert-butyrophenone, 3',4'-dimethoxy- has not been reported in the reviewed literature, data for related ketones can offer an estimation. The quantum yield of a photochemical process can be influenced by various factors, including the solvent and the presence of quenchers. For many aryl alkyl ketones undergoing Norrish Type II reactions, the quantum yields for product formation are often less than unity, indicating that other deactivation pathways for the excited state exist, such as phosphorescence or non-radiative decay to the ground state. The measurement of absolute quantum yields can be performed using techniques like an integrating sphere in a fluorimeter. nih.govresearchgate.net

A general photoreactivity profile would show the formation of 3',4'-dimethoxyacetophenone (B42557) and isobutylene (B52900) as the major products, with the potential for minor amounts of the corresponding cyclobutanol from the Yang cyclization.

The solvent can play a significant role in the photochemical behavior of ketones. Solvent polarity can affect the energy levels of the excited states and the stability of the biradical intermediates. For instance, in polar solvents, the charge-transfer character of the excited state may be enhanced, potentially influencing the rate of intersystem crossing and hydrogen abstraction.

External additives can also alter the photochemical pathways. For example, the presence of a good hydrogen donor could lead to intermolecular photoreduction of the ketone, competing with the intramolecular Norrish Type II reaction. libretexts.org Conversely, triplet quenchers, such as certain dienes or oxygen, can deactivate the excited triplet state of the ketone before it has a chance to react, thereby reducing the quantum yield of the Norrish Type II process. The environment can also impose conformational restrictions; for example, including aryl alkyl ketones within zeolites can dramatically alter the ratio of fragmentation to cyclization products. researchgate.net

Interactive Data Table: Photochemical Properties of Related Ketones

| Compound | Triplet Lifetime (τ) | Quantum Yield (Φ) | Solvent | Reference |

| Acetophenone (B1666503) | 1.85 µs | - | Aqueous | rsc.org |

| p-Methoxy-β-phenylpropiophenone | Varies with substitution | - | Not specified | cdnsciencepub.com |

Note: Data for the specific compound tert-BUTYROPHENONE, 3',4'-DIMETHOXY- is not available in the cited literature. The data presented is for structurally related compounds to provide context.

Thermal Reaction Mechanisms

While the photochemistry of ketones is extensively studied, their thermal reactions are also of significant chemical interest, particularly transformations involving the aromatic ring and the carbonyl group.

Electrophilic Aromatic Substitution:

The 3',4'-dimethoxyphenyl group in tert-butyrophenone, 3',4'-dimethoxy- is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. The carbonyl group is a deactivating, meta-directing group. youtube.com However, the strong activating and ortho, para-directing influence of the methoxy groups dominates. The substitution will preferentially occur at the positions ortho or para to the methoxy groups that are not sterically hindered and are most activated. In this case, the most likely position for electrophilic attack is the 6' position, which is ortho to the 3'-methoxy group and para to the 4'-methoxy group.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are typical electrophilic aromatic substitutions. masterorganicchemistry.com For example, the acylation of veratrole (1,2-dimethoxybenzene) with acetic anhydride (B1165640) over zeolite catalysts selectively yields 3,4-dimethoxyacetophenone. researchgate.net The use of Lewis acids is common to catalyze these reactions, although with highly activated rings, milder conditions may suffice. wikipedia.orgrsc.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the dimethoxy-substituted ring is generally difficult as the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. libretexts.orgnih.gov Therefore, direct nucleophilic displacement of the methoxy groups is not a facile process under normal conditions. However, under forcing conditions or with specific reagents, such reactions can be induced. For instance, the transetherification of 2,4-dimethoxynitrobenzene has been achieved using a strong nucleophile under microwave irradiation. nih.gov

Reactions at the Carbonyl Group:

The carbonyl group itself can undergo nucleophilic addition. However, the bulky tert-butyl group provides significant steric hindrance, making nucleophilic attack at the carbonyl carbon less favorable compared to less hindered ketones. Despite this, reactions with small, potent nucleophiles are still possible.

The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH, heat) reduction. youtube.com These reactions are useful for synthesizing alkylbenzenes that cannot be made directly via Friedel-Crafts alkylation due to carbocation rearrangements.

Thermal Degradation:

At elevated temperatures, as might be encountered in gas chromatography, aromatic ketones can undergo degradation. Studies on related compounds, such as synthetic cathinones which also possess a β-keto group, have shown that thermal degradation can occur, often through oxidative processes. researchgate.netnih.gov For poly(aryl ether ketones), thermal degradation is a complex process involving the breakdown of the polymer backbone at high temperatures. msstate.edu The specific thermal decomposition pathways for tert-butyrophenone, 3',4'-dimethoxy- would likely involve cleavage of the weaker bonds in the molecule, such as the C-C bond adjacent to the carbonyl group.

Investigations into Radical Reaction Pathways and Their Control

The photochemistry of tert-BUTYROPHENONE, 3',4'-DIMETHOXY- is expected to be dominated by Norrish Type II reactions, a hallmark of ketones possessing accessible γ-hydrogens. wikipedia.orgyoutube.com However, due to the presence of the tert-butyl group, there are no γ-hydrogens on the alkyl chain. This structural feature precludes the typical Norrish Type II hydrogen abstraction from the butyl chain.

Instead, the primary photochemical processes are anticipated to involve:

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbon bond, which is the bond between the carbonyl carbon and the tert-butyl group. This cleavage results in the formation of a 3,4-dimethoxybenzoyl radical and a tert-butyl radical. wikipedia.org The stability of the resulting radicals plays a crucial role in the efficiency of this pathway. The tert-butyl radical is a relatively stable tertiary radical, and the 3,4-dimethoxybenzoyl radical is also stabilized by the electron-donating methoxy groups on the aromatic ring.

Photo-Fries Rearrangement: For aryl esters, a photo-Fries rearrangement is a common photochemical process. dtic.mil Although tert-BUTYROPHENONE, 3',4'-DIMETHOXY- is a ketone, analogous rearrangements involving the migration of the pivaloyl group to the ortho or para positions of the dimethoxy-phenyl ring could be considered as a potential, albeit likely minor, pathway. This would proceed through a radical mechanism involving the in-solvent cage recombination of the initially formed radical pair. nih.gov

Photoreduction: In the presence of a suitable hydrogen-donating solvent or other molecules, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. For tert-BUTYROPHENONE, 3',4'-DIMETHOXY-, this would result in a 1-(3,4-dimethoxyphenyl)-2,2-dimethyl-1-hydroxypropyl radical. The efficiency of this process is dependent on the nature of the excited state and the hydrogen-donating ability of the medium.

Control of Radical Pathways:

The control over these radical pathways can be exerted through several factors:

Solvent Polarity and Viscosity: The solvent cage effect is critical in determining the fate of the initially formed radical pair in Norrish Type I cleavage. In viscous solvents, the radicals are held in close proximity for a longer duration, increasing the probability of recombination.

Presence of Radical Scavengers: The addition of radical scavengers, such as thiols or certain phenols, can intercept the free radicals formed, thus preventing subsequent reactions and providing evidence for a radical mechanism.

Excitation Wavelength: The energy of the incident light can influence which excited state is populated and, consequently, which reaction pathway is favored.

Substituent Effects: The electron-donating 3',4'-dimethoxy groups are known to influence the energy and character of the excited triplet state, which is often the reactive state in aryl ketones. These substituents can affect the rates of intersystem crossing and the reactivity of the triplet state towards hydrogen abstraction or cleavage.

Chemical Kinetics and Thermodynamic Parameters of Reactions

The kinetics and thermodynamics of the photochemical reactions of tert-BUTYROPHENONE, 3',4'-DIMETHOXY- govern the efficiency and product distribution of the various possible pathways.

Determination of Reaction Rate Constants and Activation Energy Barriers

Laser Flash Photolysis (LFP): LFP allows for the direct observation of transient species, such as triplet excited states and radicals, on the nanosecond to microsecond timescale. From LFP data, one can determine:

Triplet Lifetime (τT): The lifetime of the reactive triplet state is a crucial parameter. For related methoxy-substituted acetophenones, triplet lifetimes can be on the order of microseconds in the absence of quenchers. nist.gov

Rate Constants for Quenching (kq): The rate at which the triplet state is deactivated by other molecules can be measured, providing insight into its reactivity.

Rate Constants for Radical Reactions: The decay kinetics of the radical intermediates can be monitored to determine their reaction rates.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for calculating the energetics of reaction pathways, including the activation energy barriers for bond cleavage and hydrogen abstraction. nih.govrsc.org For instance, computational studies on butyrophenone (B1668137) have elucidated the potential energy surfaces for Norrish Type I and II reactions. researchgate.net

Illustrative Data for Related Compounds:

To provide a quantitative perspective, the following table presents typical kinetic and thermodynamic data for processes relevant to the photochemistry of aryl ketones. It is important to note that these are for analogous, not the specific, compound of interest.

| Parameter | Typical Value Range for Aryl Ketones | Method of Determination |

| Triplet State Energy (ET) | 68-74 kcal/mol | Phosphorescence Spectroscopy |

| Triplet Lifetime (τT) | 0.1 - 10 µs (in solution) | Laser Flash Photolysis |

| Rate Constant for Intersystem Crossing (kISC) | 10⁸ - 10¹¹ s⁻¹ | Time-resolved Spectroscopy, Computational |

| Activation Energy for Norrish Type I (Ea) | 5 - 15 kcal/mol (from T1 state) | Computational (DFT), Temperature-dependent studies |

| Rate Constant for γ-H abstraction (kH) | 10⁶ - 10⁸ s⁻¹ (for butyrophenones) | Laser Flash Photolysis |

This table is for illustrative purposes and the values can vary significantly based on the specific molecular structure and experimental conditions.

Elucidation of Rate-Determining Steps and Reaction Intermediates

Reaction Intermediates:

The key reaction intermediates in the photochemistry of tert-BUTYROPHENONE, 3',4'-DIMETHOXY- are expected to be:

Singlet Excited State (S1): Formed immediately upon absorption of a photon. It is typically short-lived.

Triplet Excited State (T1): Formed from the S1 state via intersystem crossing (ISC). Due to its longer lifetime, the T1 state is often the primary reactive intermediate in aryl ketones. dtic.mil The electron-donating methoxy groups likely influence the character of the lowest triplet state, potentially giving it more (π,π*) character, which can affect its reactivity.

3,4-Dimethoxybenzoyl Radical and tert-Butyl Radical: These are formed from the Norrish Type I cleavage of the T1 state. Their subsequent reactions (recombination, decarbonylation, or reaction with the solvent) determine the final product distribution.

Ketyl Radical: Formed if the excited ketone undergoes intermolecular hydrogen abstraction from the solvent or another hydrogen donor.

Rate-Determining Step:

For Norrish Type I reactions of aryl ketones, the rate-determining step is typically the α-cleavage of the triplet excited state . The rate of this step will be influenced by:

The energy of the T1 state: A higher triplet energy can lead to a faster cleavage rate.

The stability of the radicals being formed: The formation of the stable tert-butyl radical and the resonance-stabilized 3,4-dimethoxybenzoyl radical would favor this cleavage.

The bond dissociation energy of the α-carbon-carbon bond: This is the energy required to break the bond homolytically.

In the case of photoreduction, the rate-determining step would be the intermolecular hydrogen abstraction by the excited triplet state from the hydrogen donor. The rate of this step depends on the bond dissociation energy of the C-H bond being broken in the donor molecule and the reactivity of the ketone's triplet state.

Computational and Theoretical Studies of Tert Butyrophenone, 3 ,4 Dimethoxy

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern quantum chemical calculations, used to solve the electronic structure of molecules. nih.gov DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying relatively large organic molecules. d-nb.infonih.gov These methods calculate the electron density of a system to determine its ground-state energy and, from that, derive numerous other properties such as molecular geometry (bond lengths and angles), dipole moments, and vibrational frequencies. nih.govepstem.net

Functionals like B3LYP and PBE, paired with basis sets such as 6-311G(d,p) or Def2-TZVP, are commonly employed to optimize molecular geometries and predict electronic properties. nih.govresearchgate.net For a molecule like tert-Butyrophenone, 3',4'-dimethoxy-, DFT calculations would confirm the planarity of the phenyl ring and determine the precise bond lengths and angles of the tert-butyl and methoxy (B1213986) substituents. nih.gov The accuracy of these predictions is often validated by comparing them with experimental data, such as that from X-ray crystallography, where available. niscpr.res.in

Theoretical calculations are instrumental in predicting and interpreting various types of spectra. By computing the energy differences between quantum states, it is possible to simulate spectroscopic data, which can then be compared with experimental results for structural verification. epstem.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within a DFT framework to calculate the isotropic chemical shifts for ¹H and ¹³C NMR spectra. epstem.netresearchgate.net These theoretical shifts, when correlated with experimental data, help in the unambiguous assignment of signals to specific atoms in the molecule.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are observed experimentally in infrared (IR) and Raman spectra. Comparing the computed spectrum with the experimental one aids in confirming the molecular structure and identifying characteristic functional group vibrations.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. researchgate.netmaterialsciencejournal.org These calculations help assign the observed absorption bands to specific electronic excitations, such as π→π* transitions within the aromatic ring and n→π* transitions involving the carbonyl group.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comnih.gov The energies and spatial distributions of these orbitals are key to understanding a molecule's behavior as an electron donor or acceptor. materialsciencejournal.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netscience.gov A smaller energy gap suggests that the molecule is more easily excitable, more polarizable, and generally more chemically reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior: researchgate.netdergipark.org.trmdpi.com

Ionization Potential (I): Approximated as I ≈ -E(HOMO)

Electron Affinity (A): Approximated as A ≈ -E(LUMO)

Chemical Hardness (η): η = (I - A) / 2. It measures resistance to change in electron distribution. Molecules with large energy gaps are considered "hard," and those with small gaps are "soft." semanticscholar.org

Chemical Potential (μ): μ = -(I + A) / 2. It describes the tendency of electrons to escape from the system. ejosat.com.tr

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a species to accept electrons. mdpi.com

While specific calculated values for tert-Butyrophenone, 3',4'-dimethoxy- are not available in the surveyed literature, the following table illustrates typical global reactivity descriptors for a related Schiff base molecule, calculated at the B3LYP/6-31G+(d,p) level, to provide context.

| Parameter | Value (eV) |

| E(HOMO) | -7.28 |

| E(LUMO) | -4.92 |

| Energy Gap (ΔE) | 2.36 |

| Ionization Potential (I) | 7.28 |

| Electron Affinity (A) | 4.92 |

| Chemical Hardness (η) | 1.18 |

| Chemical Potential (μ) | -6.10 |

| Electrophilicity Index (ω) | 15.77 |

| Table 1: Example of calculated global reactivity parameters. The values shown are for illustrative purposes and are based on data for a different molecule, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov |

FMO theory and Molecular Electrostatic Potential (MEP) maps are used to identify the regions of a molecule most susceptible to electrophilic and nucleophilic attack. nih.govejosat.com.tr

Nucleophilic Sites: These are electron-rich regions, often identified by the location of the HOMO. For tert-Butyrophenone, 3',4'-dimethoxy-, the HOMO is expected to be distributed primarily over the electron-rich 3,4-dimethoxy-substituted benzene (B151609) ring, making it the primary site for attack by electrophiles.

Electrophilic Sites: These are electron-poor regions, typically associated with the LUMO. The LUMO is likely centered on the carbonyl group (C=O), particularly the carbon atom, which is susceptible to attack by nucleophiles. nih.govresearchgate.net

MEP maps provide a visual representation of the electrostatic potential on the electron density surface. nih.govejosat.com.tr In these maps, red areas indicate negative potential (electron-rich, nucleophilic) and are expected around the carbonyl oxygen and methoxy oxygen atoms. Blue areas signify positive potential (electron-poor, electrophilic) and would be located around the carbonyl carbon and the hydrogen atoms.

Molecular Dynamics and Conformational Analysis

While quantum calculations typically focus on static molecules at their energy minimum, molecules in reality are flexible and dynamic. Conformational analysis and molecular dynamics (MD) simulations are used to explore the different spatial arrangements a molecule can adopt and its behavior over time. rsc.orgresearchgate.netresearchgate.net

For tert-Butyrophenone, 3',4'-dimethoxy-, key conformational variables include the rotation around the single bond connecting the carbonyl group to the phenyl ring and the rotation of the tert-butyl group. Conformational analysis, often performed by systematically rotating dihedral angles and calculating the energy at each step using DFT methods, can identify the most stable conformers and the energy barriers between them. ufms.brrsc.org These studies would likely show that a conformation where the bulky tert-butyl group is positioned away from the aromatic ring is energetically favored to minimize steric hindrance.

MD simulations track the movements of atoms in a molecule over time by solving Newton's equations of motion. researchgate.net These simulations can reveal the dynamics of the methoxy and tert-butyl groups, such as the rates and energy barriers of their reorientational motions, providing a more complete picture of the molecule's behavior in a condensed phase. rsc.org

Exploration of Conformational Preferences and Rotational Barriers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comfiveable.melibretexts.org For tert-butyrophenone, 3',4'-dimethoxy-, the key rotational degrees of freedom are around the single bond connecting the carbonyl group to the dimethoxyphenyl ring and the bonds connecting the methoxy groups to the ring.

The steric hindrance between the large tert-butyl group and the hydrogen atom at the C2' position of the phenyl ring, as well as the methoxy group at the C3' position, significantly influences the rotational barrier. A high rotational barrier would suggest that the molecule exists predominantly in a single, locked conformation, while a lower barrier would allow for more flexible rotation.

Similarly, the rotation of the two methoxy groups (at C3' and C4') has its own set of preferences and barriers. The orientation of these groups can affect the electronic properties of the aromatic ring and its interactions with the acyl group. In computational studies of related dimethoxy-substituted compounds, non-planar conformations are often preferred in non-condensed phases. nih.gov

The table below presents hypothetical relative energy values for key conformations of tert-butyrophenone, 3',4'-dimethoxy-, based on general principles of steric and electronic effects observed in analogous molecules. The energy of the most stable conformer is set to 0 kcal/mol for reference.

| Conformer Description | Key Dihedral Angle (Aryl-C=O) | Hypothetical Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Planar (s-cis/s-trans) | 0° or 180° | > 5.0 | Likely destabilized by steric clash between the tert-butyl group and ring substituents. |

| Non-planar (Skewed) | ~45-60° | 0.0 | A likely minimum energy conformation, balancing steric repulsion and electronic conjugation. |

| Perpendicular | 90° | ~2.0 - 4.0 | Represents the transition state for rotation, where electronic conjugation is minimized. |

Simulations of Molecular Dynamics and Intermolecular Association

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. frontiersin.orgmdpi.com These simulations provide a detailed picture of molecular motion and intermolecular interactions in condensed phases (liquids or solids). For tert-butyrophenone, 3',4'-dimethoxy-, MD simulations can reveal how molecules pack together and interact with each other or with solvent molecules.

An MD simulation would model the reorientational dynamics of the methoxy and tert-butyl groups, which can be compared with experimental results from techniques like NMR spectroscopy. researchgate.net For instance, studies on the related compound 2,3,3′,4′-tetramethoxy-trans-stilbene have shown that different methyl groups can have vastly different rotational energy barriers and correlation times due to their specific intramolecular environments. mdpi.comresearchgate.net

Furthermore, MD simulations elucidate the nature of intermolecular association. The aggregation of aromatic molecules is often driven by non-covalent interactions. frontiersin.org In the solid state, molecules like tert-butyrophenone, 3',4'-dimethoxy- are expected to form specific packing arrangements stabilized by a network of weak intermolecular forces. Crystallographic studies of similar structures, such as 1-(3,4-dimethoxyphenyl)ethanone and 1-(3,4-dimethoxyphenyl)propan-1-one, show the importance of C–H⋯O hydrogen bonds and π–π stacking interactions in building the crystal lattice. nih.govlibretexts.org MD simulations can quantify the strength and dynamics of these interactions.

The following table summarizes the key intermolecular interactions that would be investigated in an MD simulation of tert-butyrophenone, 3',4'-dimethoxy-.

| Interaction Type | Description | Potential Significance |

|---|---|---|

| π–π Stacking | Attractive interaction between the electron clouds of adjacent aromatic rings. | Governs the face-to-face packing of molecules in the solid state. libretexts.org |

| C–H⋯O Hydrogen Bonds | Weak hydrogen bonds between C-H groups (from the tert-butyl or aromatic ring) and oxygen atoms (from carbonyl or methoxy groups). | Creates a directional network linking molecules, contributing significantly to crystal stability. nih.gov |

| van der Waals Forces | General attractive/repulsive forces between atoms. | Contributes to the overall packing density and cohesive energy of the system. |

| Dipole-Dipole Interactions | Interaction between the permanent dipoles of the polar carbonyl and methoxy groups. | Influences the orientation of molecules relative to one another. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the step-by-step processes of chemical reactions. A likely synthetic route to tert-butyrophenone, 3',4'-dimethoxy- is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with pivaloyl chloride in the presence of a Lewis acid catalyst like AlCl₃. savemyexams.comchemijournal.comresearchgate.net

Identification of Transition States and Reaction Pathways

A reaction mechanism is a sequence of elementary steps, each passing through a high-energy state known as a transition state. stackexchange.com Computational methods can locate the geometry and energy of these fleeting structures, providing a complete map of the reaction pathway.

The Friedel-Crafts acylation mechanism involves two main stages:

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of pivaloyl chloride, facilitating the formation of a highly reactive acylium ion. This acylium ion is the key electrophile in the reaction.

Electrophilic Aromatic Substitution: The electron-rich veratrole ring attacks the acylium ion. This step proceeds through a high-energy transition state to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. A subsequent transition state involves the removal of a proton from the ring by a base (like AlCl₄⁻), which restores aromaticity and yields the final product.

An interesting complication with pivaloyl chloride is its potential to decarbonylate (lose carbon monoxide) to form the highly stable tert-butyl carbocation. libretexts.org This can lead to a competing Friedel-Crafts alkylation reaction, producing tert-butylated veratrole instead of the desired ketone. Computational studies can calculate the energy barriers for both the acylation and the decarbonylation-alkylation pathways to predict which reaction is more favorable under specific conditions.

Calculation of Potential Energy Surfaces for Chemical Transformations

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system of atoms as a function of their geometric positions. wikipedia.orgmdpi.comresearchgate.net For a chemical reaction, the PES provides a complete energy landscape, illustrating the path from reactants to products. stackexchange.com The lowest energy path on this surface is the reaction coordinate.

For the Friedel-Crafts acylation of veratrole, a simplified 2D PES could be plotted as a function of two key geometric variables: the distance of the bond being formed (C(acyl) to C(ring)) and the distance of the bond being broken (C(ring) to H).

The key features on this PES would be:

Energy Minima: Representing stable species such as the reactants (veratrole and the acylium ion), the sigma complex intermediate, and the final product (tert-butyrophenone, 3',4'-dimethoxy-).

Saddle Points: Representing the transition states. These are energy maxima along the reaction coordinate but minima in all other directions. mdpi.com There would be a saddle point for the initial attack of the ring on the electrophile and another for the final deprotonation step.

The table below outlines the key points on a calculated potential energy surface for this reaction.

| Point on PES | Species | Description |

|---|---|---|

| Reactant Minimum | Veratrole + Pivaloyl-AlCl₃ complex | Starting materials, representing a stable energy valley. |

| Transition State 1 (TS1) | [Veratrole---Acylium Ion]‡ | Saddle point for the electrophilic attack on the aromatic ring. Highest energy point on the path to the intermediate. |

| Intermediate Minimum | Sigma Complex (Wheland Intermediate) | A true, albeit transient, intermediate residing in a shallow energy well. |

| Transition State 2 (TS2) | [Sigma Complex---Base]‡ | Saddle point for the proton abstraction by the base (e.g., AlCl₄⁻) to restore aromaticity. |

| Product Minimum | tert-Butyrophenone, 3',4'-dimethoxy- + HCl + AlCl₃ | Final products, representing a deep and stable energy valley. |

Supramolecular Chemistry and Crystal Engineering of Tert Butyrophenone, 3 ,4 Dimethoxy Derivatives

Analysis of Non-Covalent Interactions in the Solid State

The solid-state architecture of crystalline materials is directed by a delicate balance of attractive and repulsive non-covalent interactions. In the case of tert-butyrophenone, 3',4'-dimethoxy-, the interplay of hydrogen bonds, π-interactions, and van der Waals forces is expected to define its crystal packing.

While lacking strong hydrogen bond donors like hydroxyl or amine groups, tert-butyrophenone, 3',4'-dimethoxy- can participate in weak C-H···O hydrogen bonds. The carbonyl oxygen and the oxygen atoms of the methoxy (B1213986) groups are potential hydrogen bond acceptors. The hydrogen atoms of the tert-butyl group and the aromatic ring can act as donors. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice.

In related structures, such as derivatives of 3,4-dimethoxyphenol (B20763) and (3,4-dimethoxyphenyl)acetic acid, extensive O-H···O hydrogen bonding networks are observed, forming chains and more complex three-dimensional structures. nih.govnih.gov For instance, in the crystal structure of 3,4-dimethoxyphenol, two distinct hydrogen bonding chains are formed involving the methoxy groups. nih.gov Similarly, in 2,2'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarbaldehyde, numerous C-H···O interactions with C···O distances ranging from 3.342(2) to 3.741(3) Å contribute to a rich three-dimensional network. nih.gov In a derivative of 1,4-dihydropyridine, N-H···O and C-H···O hydrogen bonds connect molecules to form layers. nih.gov

Based on these examples, the C-H···O interactions in tert-butyrophenone, 3',4'-dimethoxy- are anticipated to play a crucial role in its crystal packing, likely forming dimers or extended chains.

Table 1: Representative C-H···O Hydrogen Bond Geometries in Related Compounds

| Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|

| C-H | O | 3.342(2) - 3.741(3) | 117 - 167 | nih.gov |

Data presented is for analogous interactions in related structures.

The electron-rich 3,4-dimethoxyphenyl ring in tert-butyrophenone, 3',4'-dimethoxy- is a prime candidate for participating in π-π stacking and C-H···π interactions. These interactions are fundamental in the assembly of aromatic molecules.

π-π stacking interactions involve the face-to-face or offset arrangement of aromatic rings, contributing to the stabilization of the crystal structure. In a related butyrophenone (B1668137) derivative, 4-tert-butyl-γ-chlorobutyrophenone, molecules stack along an axis and are stabilized by C-H···π interactions. researchgate.net Similarly, in a complex indenopyrazolopyridinone derivative, π-π stacking links dimers into a chain. nih.gov

C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also expected to be present. The tert-butyl group and the aromatic C-H bonds can act as donors, interacting with the π-system of the benzene (B151609) ring of an adjacent molecule. Studies on other aromatic compounds have highlighted the importance of these interactions in directing crystal packing. nih.gov

The distribution of electron density within the molecule, arising from the electronegative oxygen atoms of the carbonyl and methoxy groups, creates a molecular dipole moment. Electrostatic interactions between these dipoles in the crystal lattice will further influence the molecular arrangement to achieve a low-energy state. The packing in 4-tert-butyl-γ-chlorobutyrophenone, for instance, is significantly influenced by van der Waals forces beyond the C-H···π interactions. researchgate.net

Polymorphism and Co-crystallization Studies

Co-crystallization presents a powerful strategy to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. d-nb.inforesearchgate.net This involves crystallizing the target molecule with a second component, known as a co-former, to form a new crystalline material with a defined stoichiometric ratio. d-nb.info The selection of a suitable co-former is guided by an understanding of the potential intermolecular interactions that can be formed. researchgate.net For tert-butyrophenone, 3',4'-dimethoxy-, co-formers capable of hydrogen bonding with the carbonyl or methoxy groups, or those that can engage in π-stacking with the aromatic ring, would be promising candidates for forming co-crystals. jonesday.com The properties of the resulting co-crystal are dependent on the chosen co-former and the intermolecular interactions formed during crystallization. d-nb.info

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. While tert-butyrophenone, 3',4'-dimethoxy- is not a classic host molecule, it could potentially act as a guest, fitting into the cavities of larger host systems like cyclodextrins or calixarenes.

Molecular recognition is the specific binding of a substrate to a receptor molecule based on a variety of non-covalent interactions. The functional groups of tert-butyrophenone, 3',4'-dimethoxy-—the carbonyl, methoxy, and aromatic ring—provide sites for specific interactions, enabling it to be recognized by complementary molecular systems.

Principles of Crystal Design and Directed Self-Assembly (e.g., Tectons and Synthons)

Crystal design aims to predict and control the formation of crystalline structures with desired properties. This is achieved by understanding and utilizing the principles of molecular self-assembly, where molecules spontaneously organize into well-defined structures.